molecular formula C15H17N2O3S- B1241778 (indol-3-yl)butanoyl-L-cysteine

(indol-3-yl)butanoyl-L-cysteine

Cat. No. B1241778
M. Wt: 305.4 g/mol
InChI Key: LXMVSQPUILWDOQ-ZDUSSCGKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(indol-3-yl)butanoyl]-L-cysteinate is an N-acyl-L-alpha-amino acid anion resulting from the deprotonation of the carboxy group of N-[4-(indol-3-yl)butanoyl]-L-cysteine. The major species at pH 7.3. It is a conjugate base of a N-[4-(indol-3-yl)butanoyl]-L-cysteine.

Scientific Research Applications

1. Enzyme Inhibition and Drug Design

(Indol-3-yl)butanoyl-L-cysteine and its derivatives have been explored for their potential in inhibiting enzymes and as therapeutic agents in drug design. For instance, novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and screened for in vitro inhibitory potential against urease enzyme, revealing potent inhibition capabilities (Nazir et al., 2018).

2. Plant Hormone Biosynthesis

Research on the biosynthesis of the plant hormone indole-3-acetic acid (IAA) from indole-3-acetonitrile has highlighted the role of nitrilase, an enzyme that catalyzes the hydrolysis of indole-3-acetonitrile to IAA. This process is crucial in plants like Cruciferae and involves the conversion of tryptophan via intermediate steps (Kobayashi et al., 1993).

3. Assays and Biochemical Analysis

Studies on tryptophanase, a pyridoxal-phosphate-dependent enzyme, have utilized (indol-3-yl)butanoyl-L-cysteine derivatives for the direct spectrophotometric assay of the enzyme. This research offers insights into the enzyme's mechanism and its application in various biochemical assays (Suelter, 1976).

4. Cancer Research

In cancer research, particularly in the study of breast tumor cells, indole-3-carbinol (a derivative of (indol-3-yl)butanoyl-L-cysteine) has been examined. It has been observed that this compound can interact with cellular thiols such as glutathione and proteins, potentially impacting tumor cell metabolism (Staub et al., 2002).

5. Amino Acid Analysis and Determination

Research has been conducted on methods for the determination of cysteine in the presence of other naturally occurring amino acids, utilizing compounds like indol-3-ylacetic acid. This has significant implications for biochemical analysis and research (Gaitonde, 1967).

6. Antidiabetic Potential

Studies have investigated the antidiabetic potential of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides. These compounds have shown promise as inhibitors of the α-glucosidase enzyme, indicating their potential as antidiabetic agents (Nazir et al., 2018).

7. Chemical Synthesis and Drug Development

The synthesis of 2-thioether derivatives of tryptophan has been explored, with applications in covalently binding tryptophan to cysteine sulfhydryl groups in peptides and proteins. This has implications for the development of new pharmaceuticals and the study of protein interactions (Savige & Fontana, 2009).

8. Metabolic Engineering in Plants

Research in metabolic engineering has revealed the role of key enzymes in Arabidopsis indole glucosinolate modification, with implications for plant biology and agriculture (Pfalz et al., 2011).

9. Redox Chemistry and Electron Transfer

Studies on the oxidation of cysteine have provided insights into the roles of proton-coupled electron transfer (PCET) and concerted electron–proton transfer (EPT) in biochemical processes. This research is crucial for understanding the redox chemistry of amino acids like cysteine (Gagliardi et al., 2015).

10. DNA Transportation and Antimicrobial Activity

Innovative studies have explored the use of indole-3-butanoic acid grafted onto polyethylenimines for creating nanostructures capable of DNA transportation and exhibiting antimicrobial activity. This research bridges the gap between material science and biotechnology (Singh et al., 2020).

properties

Molecular Formula

C15H17N2O3S-

Molecular Weight

305.4 g/mol

IUPAC Name

(2R)-2-[4-(1H-indol-3-yl)butanoylamino]-3-sulfanylpropanoate

InChI

InChI=1S/C15H18N2O3S/c18-14(17-13(9-21)15(19)20)7-3-4-10-8-16-12-6-2-1-5-11(10)12/h1-2,5-6,8,13,16,21H,3-4,7,9H2,(H,17,18)(H,19,20)/p-1/t13-/m0/s1

InChI Key

LXMVSQPUILWDOQ-ZDUSSCGKSA-M

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)N[C@@H](CS)C(=O)[O-]

SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CS)C(=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC(CS)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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